molecular formula C23H29NOSi B176429 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile CAS No. 141336-97-2

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

Cat. No.: B176429
CAS No.: 141336-97-2
M. Wt: 363.6 g/mol
InChI Key: FAXMLJQZLHERED-UHFFFAOYSA-N
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Description

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C23H29NOSi It is a derivative of cyclohexane, featuring a nitrile group and a tert-butyldiphenylsilyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of cyclohexanol is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms the tert-butyldiphenylsilyloxy derivative.

    Formation of Nitrile Group: The protected cyclohexanol derivative is then subjected to a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride to form the corresponding nitrile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Amides or substituted nitriles.

Scientific Research Applications

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile has several scientific research applications:

    Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in drug development and pharmaceutical research.

    Material Science: It is investigated for its role in the development of novel materials with unique properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldiphenylsilyloxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The nitrile group can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyldimethylsilyloxy)cyclohexanecarbonitrile
  • 4-(Tert-butyldiphenylsilyloxy)cyclohexanone
  • 4-(Tert-butyldiphenylsilyloxy)cyclohexanol

Uniqueness

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is unique due to the presence of the diphenylsilyloxy group, which provides distinct steric and electronic properties compared to other silyloxy derivatives. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,19-20H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXMLJQZLHERED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597251
Record name 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141336-97-2
Record name 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution maintained at 10° C., under nitrogen, of 11 g (87.8 mmoles) of 4-hydroxycyclohexanecarbonitrile (prepared according to Praefcke K. and Schmidt D., Z. Naturforsch (1980) 35b, 1451-4) in 50 ml of N,N-dimethylformamide, there is added dropwise 26.6 g (96.8 mmoles) of 1,1-dimethylethyldiphenylsilyl chloride, then by portions, 13.1 g (190 mmoles) of imidazole. Stirring is continued at room temperature during 3 days, before pouring the reaction mixture in water saturated with NaCl. The product is extracted with a hexane-ether (1:1) mixture. The organic phase is washed with a N HCl solution, then with water saturated with NaCl, before drying and concentration. The residue is purified by chromatography on a column of silica in dichloromethane to give 26.5 g (yield=85.9%) of a colorless thick oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85.9%

Synthesis routes and methods II

Procedure details

To a solution of 6.42 g of 4-((tert-butyl(diphenyl)silyl)oxy)cyclohexanecarboxamide and 2.39 ml of dimethylsulfoxide in 90 ml of methylene chloride was added a solution of 2.06 ml of oxalyl chloride in 10 ml of methylene chloride at −78° C., followed by stirring the reaction mixture at −78° C. for 15 minutes. To the reaction mixture was added 7.05 ml of triethylamine at −78° C., followed by stirring the reaction mixture at −78° C. for 30 minutes and then stirring at room temperature for 1.5 hours. The reaction mixture was washed with water and brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo. The obtained residue was purified by a silica gel column chromatography (eluent: hexane to hexane/ethyl acetate=4/1) to give the title compound as a pale yellow oil.
Name
4-((tert-butyl(diphenyl)silyl)oxy)cyclohexanecarboxamide
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step Two

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